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Get Quote

The table below summarizes key in vitro and in vivo data for TAK-901 from a foundational 2013 preclinical

study [1].

Aspect

Description / Value

Experimental Context /| Notes

Primary Target

Mechanism of
Action

In Vitro ICso
(Proliferation)

In Vivo Efficacy

Aurora B kinase

Time-dependent, tight-binding inhibition of
Aurora B. Suppresses histone H3
phosphorylation, induces polyploidy, and
causes cell cycle arrest [1] [2].

40 to 500 nmol/L

Potent activity in xenograft models;
complete regression observed in an
ovarian cancer (A2780) model [1].

Multitargeted inhibitor; derived from a
novel azacarboline chemotype [1].

Consistent with the cellular
consequences of Aurora B inhibition.

Effective concentration across a
panel of human cancer cell lines [1].

Activity correlated with
pharmacodynamic responses and
tumor tissue retention [1].
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Aspect Description / Value Experimental Context /| Notes

Other Inhibited FLT3, FGFR2, VEGFR2, PDGFR [1] [2]. Based on intact cell and biochemical

Kinases assays. Inhibition of VEGFR2
suggests potential anti-angiogenic
effects [2].

Key Experimental Protocols for TAK-901 Research

The methodologies below are adapted from the literature and can serve as a starting point for your own

experiments involving TAK-901 [2].

In Vitro Kinase Activity Assay (HTRF Format)

This protocol measures the direct inhibition of Aurora B kinase by TAK-901.

¢ Incubation: Combine recombinant human Aurora B kinase (complexed with INCENP), TAK-901
(serially diluted, e.g., 0.01 nM to 500 nM), ATP (10 uM), and a biotinylated histone H3 peptide
substrate in a kinase buffer.

e Termination: Stop the reaction by adding EDTA.

e Detection: Use a Homogeneous Time-Resolved Fluorescence (HTRF) system. Detect the
phosphorylated substrate with a streptavidin-conjugated europium cryptate (donor) and a phospho-
specific antibody labeled with XL665 (acceptor).

e Measurement & Analysis: Measure the FRET signal. Calculate ICso values by fitting the dose-
response data to a four-parameter logistic model [2].

Cellular Proliferation Assay (CellTiter-Glo)

This protocol determines the anti-proliferative effects of TAK-901 on cancer cells.

e Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a low density (e.g.,
2,000 cells/well) and incubate overnight.

e Dosing: Add TAK-901 at a range of concentrations (e.g., 1 nM to 200 nM).

¢ Incubation: Culture cells for 72 hours.
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¢ Viability Measurement: Add CellTiter-Glo reagent, which produces luminescence proportional to the
amount of ATP present (indicating viable cell mass). Measure luminescence after 10 minutes.
e Analysis: Calculate ICso values using non-linear regression software [2].

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the impact of TAK-901 on the cell cycle, typically leading to G2/M arrest and
polyploidy.

e Treatment: Treat cells (e.g., HCT116) with TAK-901 (e.g., 20 nM) or vehicle for 24 hours.

e Harvesting & Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol
overnight.

e Staining: Wash fixed cells and resuspend in a propidium iodide (PI) staining solution containing
RNase A.

e Analysis: Analyze the DNA content using a flow cytometer. Quantify the percentage of cells in
GO0/G1, S, and G2/M phases using appropriate analysis software [2].

Mechanism of Action and Research Pathways

The following diagram illustrates the primary mechanism of TAK-901 and its downstream cellular effects,

integrating findings from recent studies.
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[TAK-QOl TreatmenD

Aurora B Downregulation of
Inhibition SREBP1

Disruption of Suppression of
Chromosomal Passenger Histone H3 (Serl10)
Complex (CPC) Phosphorylation

Inhibition of Lipid Metabolism
(Fatty acid & Cholesterol)

Vulnerability to
BCL-xL Inhibition

Click to download full resolution via product page
Based on the gathered information, here are answers to potential FAQs that researchers might have:

e What is the clinical status of TAK-901? TAK-901 has been evaluated in a Phase I clinical trial
(NCT00923351) for patients with advanced solid tumors or lymphoma [3]. The trial was completed,

and no further development has been reported, indicating that its clinical development was likely
halted.
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e What is a key combination therapy suggested for TAK-901? A 2017 study identified a synthetic
lethal interaction where polyploid cells induced by TAK-901 become highly vulnerable to BCL-xL
inhibition (e.g., by ABT-263) [4]. This suggests that combining an Aurora B inhibitor like TAK-901

with a BCL-xL inhibitor could be a potent strategy to enhance cancer cell killing.

e Does TAK-901 have activity beyond cell cycle inhibition? Yes. A 2022 study in glioblastoma (GBM)
found that TAK-901's antitumor activity is also linked to the suppression of a key metabolic regulator,

SREBP1, and the subsequent inhibition of lipid metabolism pathways crucial for GBM growth [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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